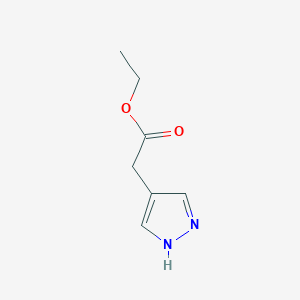

Ethyl 2-(1H-pyrazol-4-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(1H-pyrazol-4-yl)acetate is a compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is used in research and is a part of the Chemistry Heterocyclic Building Blocks .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as Ethyl 2-(1H-pyrazol-4-yl)acetate, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The molecular structure of Ethyl 2-(1H-pyrazol-4-yl)acetate consists of a pyrazole ring attached to an ethyl acetate group . The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles, including Ethyl 2-(1H-pyrazol-4-yl)acetate, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use .Physical And Chemical Properties Analysis

Ethyl 2-(1H-pyrazol-4-yl)acetate is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

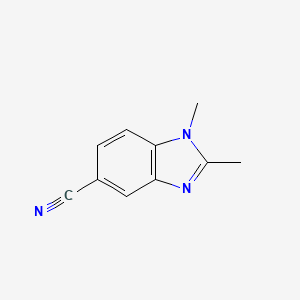

Synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles

- Application Summary: Pyrazole compounds are used in the synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles. This process involves the one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine .

- Method of Application: The reaction is facilitated by chloro(trimethyl)silane in the presence of pyridine at 90°C in ambient air .

- Results: The process yields previously inaccessible 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles .

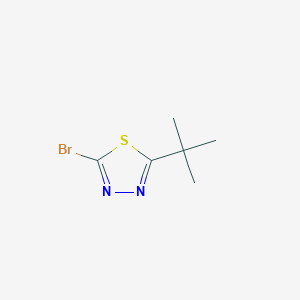

Antimicrobial and Antioxidant Activity of Triazole, Pyrazole Containing Thiazole Derivatives

- Application Summary: Pyrazole compounds are used in the synthesis of triazole and pyrazole containing thiazole derivatives, which have shown antimicrobial and antioxidant activity .

- Method of Application: The compounds are synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .

- Results: Among all the tested compounds, the compound 12e, 12f, and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml respectively .

Synthesis of Imidazole Containing Compounds

- Application Summary: Pyrazole compounds are used in the synthesis of imidazole containing compounds. These compounds have a broad range of chemical and biological properties .

- Method of Application: The synthesis involves the reaction of glyoxal and ammonia .

- Results: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

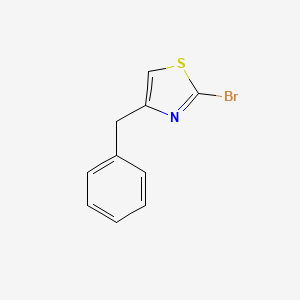

Synthesis of Biologically Important Nitrogen Heterocycles

- Application Summary: Pyrazole compounds are used in the synthesis of biologically important nitrogen heterocycles .

- Method of Application: The synthesis involves the reaction of arene-1,2-diamines with carboxylic acids, nitriles, or ortho esters under harsh anhydrous conditions .

- Results: The process yields biologically important nitrogen heterocycles .

Synthesis of Imidazole Containing Compounds

- Application Summary: Pyrazole compounds are used in the synthesis of imidazole containing compounds. These compounds have a broad range of chemical and biological properties .

- Method of Application: The synthesis involves the reaction of glyoxal and ammonia .

- Results: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis of Biologically Important Nitrogen Heterocycles

- Application Summary: Pyrazole compounds are used in the synthesis of biologically important nitrogen heterocycles .

- Method of Application: The synthesis involves the reaction of arene-1,2-diamines with carboxylic acids, nitriles, or ortho esters under harsh anhydrous conditions .

- Results: The process yields biologically important nitrogen heterocycles .

Safety And Hazards

Zukünftige Richtungen

Pyrazole derivatives, including Ethyl 2-(1H-pyrazol-4-yl)acetate, have potential applications in various fields. There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking potential applications of pyrazoles . Future research may focus on these areas.

Eigenschaften

IUPAC Name |

ethyl 2-(1H-pyrazol-4-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-7(10)3-6-4-8-9-5-6/h4-5H,2-3H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZOICMRSLBUCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CNN=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(1H-pyrazol-4-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B1342327.png)